Product packaging for Ethyl 6-amino-6-oxohexanoate(Cat. No.:CAS No. 1190-69-8)

Ethyl 6-amino-6-oxohexanoate

Cat. No.: B1597293
CAS No.: 1190-69-8
M. Wt: 173.21 g/mol
InChI Key: VUDYJOYXJZTFPG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-6-oxohexanoate is a chemical compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of approximately 173.21 g/mol . smolecule.comnih.gov It is structurally defined as the ethyl ester of 6-amino-6-oxohexanoic acid. nih.gov The molecule incorporates an ethyl ester functional group and a terminal primary amide group on a six-carbon chain. This unique combination of functional groups makes it a subject of interest in various research applications. smolecule.com The compound is primarily known for its role as a useful research chemical and an intermediate in organic synthesis. smolecule.com

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC₈H₁₅NO₃ smolecule.comnih.govlookchem.com
Molecular Weight173.21 g/mol nih.gov
CAS Number1190-69-8 nih.govlookchem.com
SynonymsEthyl 5-carbamoylpentanoate, Hexanoic acid, 6-amino-6-oxo-, ethyl ester nih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B1597293 Ethyl 6-amino-6-oxohexanoate CAS No. 1190-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-amino-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDYJOYXJZTFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296214
Record name Ethyl 6-amino-6-oxohexanoate
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URL https://comptox.epa.gov/dashboard/DTXSID50296214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-69-8
Record name 1190-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-amino-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Amino 6 Oxohexanoate and Its Derivatives

Esterification and Amidation Routes

The classical synthesis of ethyl 6-amino-6-oxohexanoate and its analogs often relies on well-established esterification and amidation reactions. These methods form the bedrock of its production, with ongoing research focused on optimizing reaction conditions and yields.

Esterification of 6-amino-6-oxohexanoic acid derivatives

The direct esterification of 6-amino-6-oxohexanoic acid or its derivatives with ethanol (B145695) is a primary route to obtaining this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid, which protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. operachem.comscienceready.com.au The process is a reversible equilibrium, and to drive the reaction toward the formation of the ester, an excess of ethanol is often used, or water is removed from the reaction mixture as it forms. operachem.com

Fischer esterification, a classic example of this approach, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. operachem.comscienceready.com.au The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the ester. operachem.com

Amidation of ethyl 6-oxohexanoate (B1234620) derivatives

Amidation of ethyl 6-oxohexanoate derivatives provides an alternative pathway to a variety of substituted amides. This involves the reaction of an ethyl 6-oxohexanoate derivative, such as ethyl 6-chloro-6-oxohexanoate, with an amine. vulcanchem.com For instance, the synthesis of ethyl 6-[4-chlorophenylamino]-6-oxohexanoate has been achieved with a 77% yield. This method allows for the introduction of a wide range of substituents on the amide nitrogen, leading to a diverse library of derivatives.

Targeted Synthesis of Substituted Amide Derivatives

The synthesis of specifically substituted amide derivatives of this compound is a significant area of research, driven by the potential applications of these compounds in various fields. These syntheses often involve multi-step reaction sequences and the use of specialized reagents to introduce desired functional groups.

For example, the synthesis of ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate can be achieved through several routes, including nucleophilic substitution or reductive amination starting from 4-formylphenyl derivatives. Another approach is the Mannich-type reaction, where an azetidinomethyl group is introduced onto the phenyl ring using formaldehyde (B43269) and azetidine. Similarly, ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate is synthesized via the reaction of ethyl 6-oxohexanoate with 3-(3-pyrrolinomethyl)phenylboronic acid under Suzuki coupling conditions, utilizing a palladium catalyst.

The synthesis of various substituted N-phenyl derivatives has also been reported, with yields dependent on the nature of the substituent on the phenyl ring.

Derivative Yield (%) Melting Point (°C)
Ethyl 6-[4-chlorophenylamino]-6-oxohexanoate7785-88
Ethyl 6-[4-nitrophenylamino]-6-oxohexanoate72108-111
Ethyl 6-[4-bromophenylamino]-6-oxohexanoateNot specifiedNot specified
Ethyl 6-[2-[2-benzamido-2-methyl-3-phenylpropanoyl]hydrazinyl]-6-oxohexanoate7465-68

Data sourced from a study on the synthesis of new hydroxamate-based HDAC inhibitors.

Green Chemistry Approaches to Amino-Oxohexanoate Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles are being increasingly applied to the synthesis of amino-oxohexanoates. ijnc.ir These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com

Near-critical water reactions for aminohexanoate ester formation

A promising green synthetic route involves the use of near-critical water as a reaction medium for the synthesis of ethyl 6-aminohexanoate (B3152083) from caprolactam and ethanol. researchgate.net Near-critical water exhibits unique properties, acting as both a solvent and a catalyst, and can facilitate reactions that are difficult to achieve under conventional conditions. researchgate.netresearchgate.net Research has shown that the yield of ethyl-6-aminohexanoate can reach as high as 98% with the use of SnCl2 as an additive in near-critical water. researchgate.net The reaction is influenced by temperature, residence time, and the initial ratio of reactants to water. researchgate.net

The proposed mechanism in near-critical water involves the self-dissociation of water, providing a source of H+ ions that can be enhanced by additives like SnCl2, ZnCl2, and FeCl3, which generate a high concentration of H+. researchgate.net This acidic environment promotes the reaction between caprolactam and ethanol. researchgate.net

Additive Yield of Ethyl-6-aminohexanoate (%)
SnCl298
ZnCl2Promoted
FeCl3Promoted

Yields are influenced by reaction conditions such as temperature and time. researchgate.netresearchgate.net

Enzymatic and Biocatalytic Pathways for Oxo- and Aminohexanoate Intermediates

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of key intermediates like 6-oxohexanoate and 6-aminohexanoic acid. rug.nlresearchgate.net Enzymes can operate under mild conditions and often exhibit high enantioselectivity, reducing the formation of unwanted byproducts. mdpi.com

For instance, ω-transaminases are enzymes that can catalyze the amination of ketones to produce amines. rug.nl The enzyme PjTA from Pseudomonas jessenii has shown to be a better biocatalyst for the deamination of 6-aminohexanoic acid to 6-oxohexanoate compared to other homologous ω-transaminases. rug.nl This indicates its potential for the reverse reaction, the amination of 6-oxohexanoate.

Furthermore, multi-enzyme cascade reactions are being developed for the one-pot synthesis of 6-aminohexanoic acid from cyclohexane. nih.gov These complex biocatalytic systems involve a series of enzymatic steps, including oxidation and transamination, to convert the starting material into the desired product with high efficiency. nih.gov The use of engineered enzymes and the optimization of reaction conditions are crucial for maximizing the yield and productivity of these biocatalytic processes. researchgate.netresearchgate.net

Continuous Flow Synthesis and Industrial Scale-Up Considerations

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. In a flow process, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require rapid optimization.

For the production of related amino esters, continuous processes have demonstrated remarkable efficiency. For instance, the synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol has been successfully achieved in near-critical water. researchgate.net This process can achieve yields as high as 98% when using a catalyst like tin(II) chloride (SnCl2). researchgate.net The scalability of such a process depends on optimizing several factors, as detailed in the table below.

ParameterInfluence on SynthesisExample Data (for Ethyl-6-aminohexanoate)Source
Temperature Directly affects reaction rate and selectivity.Optimal yields achieved between 553.15 K and 593.15 K. researchgate.net
Residence Time Determines the extent of reaction completion.Yields increase with time, with optimal results at ~2.5 hours in specific systems. researchgate.net
Catalyst Influences reaction kinetics and can minimize side product formation.SnCl2, among other Lewis acids, was shown to significantly promote the reaction. researchgate.net
Reactant/Water Ratio Affects reaction equilibrium and product yield.Yields peaked at a water/alcohol mole ratio of approximately 2:1. researchgate.net

When considering the industrial scale-up for compounds like this compound, several key aspects are paramount:

Heat Management: Continuous flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, which is crucial for maintaining consistent reaction conditions and preventing runaway reactions.

Mass Transfer: In multiphasic systems, such as those involving gases and liquids or immiscible liquids, ensuring efficient mass transfer is critical. This can be managed through reactor design and mixing strategies. nih.gov

Process Automation: Flow chemistry setups can be integrated with in-line purification and analytical tools, such as automated flash chromatography and LC-MS, to enable real-time monitoring and control, ensuring high-purity output.

While direct literature on the continuous flow synthesis of this compound is limited, the principles established for structurally similar molecules provide a clear roadmap for its potential large-scale production.

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers is a fundamental challenge in modern organic chemistry, particularly for the synthesis of pharmaceuticals where only one enantiomer often possesses the desired biological activity. For derivatives of this compound, which may contain chiral centers, stereoselective synthesis is crucial. The primary strategies involve enzymatic catalysis and the use of chiral auxiliaries.

Enzymatic Ketoreduction

One of the most powerful methods for the enantioselective synthesis of chiral alcohols is the reduction of a prochiral ketone using ketoreductase (KRED) enzymes. This strategy is directly applicable to producing chiral hydroxy-derivatives from keto esters similar to this compound.

For example, the enantioselective reduction of ethyl-5-oxohexanoate is used to prepare ethyl-(S)-5-hydroxyhexanoate, a key chiral intermediate for anti-Alzheimer's drugs. mdpi.com This biotransformation achieves high yields and excellent enantiomeric excess. mdpi.com

SubstrateEnzyme/MicroorganismProductYieldEnantiomeric Excess (e.e.)Source
Ethyl-5-oxohexanoatePichia methanolica SC 16116Ethyl-(S)-5-hydroxyhexanoate80-90%>95% mdpi.com
Methyl 8-chloro-6-oxooctanoateEngineered Ketoreductase (KRED)Methyl (R)-8-chloro-6-hydroxyoctanoateHigh98.0% tudelft.nl

The success of these enzymatic reductions relies on:

Enzyme Screening and Engineering: Identifying or engineering a KRED with high activity and selectivity for the target substrate. tudelft.nl

Cofactor Recycling: KREDs typically require a nicotinamide (B372718) cofactor (NADH or NADPH). An efficient in-situ cofactor regeneration system, often using a secondary enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is essential for process viability. tudelft.nlacs.org

Process Conditions: Optimizing pH, temperature, and substrate concentration to maximize enzyme stability and productivity. acs.org

Chiral Auxiliaries and Asymmetric Catalysis

An alternative approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, the stereoselective synthesis of amino ketone derivatives has been achieved through the addition of organometallic reagents to N-tert-butanesulfinyl imines. nih.gov This method allows for the creation of δ- and ε-amino ketones with good diastereoselectivity. nih.gov

Another strategy is asymmetric Michael additions, where a chiral catalyst or a chiral reactant like a SAMP hydrazone can be used to introduce chirality. This has been applied to the synthesis of chiral 3-alkyl-6,6,6-trifluoro-5-oxohexanoic acids, demonstrating the creation of enantiomerically pure ketoacids that are precursors to complex heterocyclic systems. acs.org These methods, while often requiring additional synthetic steps for the attachment and removal of the auxiliary, provide a robust alternative for creating specific stereoisomers of derivatives of this compound.

Chemical Transformations and Reactivity of Ethyl 6 Amino 6 Oxohexanoate

Amide Functional Group Chemistry

The primary amide group in Ethyl 6-amino-6-oxohexanoate is a key site for various chemical modifications. The lone pair of electrons on the nitrogen atom and the electrophilic nature of the amide carbonyl carbon are central to its reactivity.

Hydrolysis and related transformations

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield adipic acid monoethyl ester and ammonia (B1221849). This reaction is a fundamental transformation of amides, although it often requires more forcing conditions compared to ester hydrolysis.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release ammonia and form the corresponding carboxylic acid.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (or its protonated form) is typically the rate-determining step.

It is noteworthy that in molecules containing both amide and ester functionalities, selective hydrolysis can be challenging. However, in some cases, chemoselective hydrolysis of amides in the presence of esters has been achieved using specific reagents like tetrahalophthalic anhydrides.

N-Alkylation and N-Acylation reactions

The nitrogen atom of the primary amide in this compound can be functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the substitution of one or both hydrogen atoms of the amide with an alkyl group. Direct alkylation of primary amides can be achieved using alkyl halides in the presence of a base. The basic conditions are necessary to deprotonate the amide, forming a more nucleophilic amidate anion. The choice of base and solvent is crucial to avoid side reactions, such as O-alkylation. For instance, the use of a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common.

Table 2: General Conditions for N-Alkylation of Primary Amides

Reagents Base Solvent Temperature Typical Yield
Alkyl Halide (e.g., CH₃I, C₂H₅Br) NaH, K₂CO₃ DMF, THF, Acetonitrile (B52724) Room Temp. to Reflux Moderate to High

Data is based on general procedures for N-alkylation of primary amides.

N-Acylation: This reaction involves the introduction of an acyl group to the amide nitrogen, forming an imide. This is typically achieved by reacting the amide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These bases serve to neutralize the hydrogen halide or carboxylic acid byproduct. N-acylation can be a useful strategy for further functionalization or for the synthesis of more complex molecules. For strong nucleophilic derivatives, acylation at the nitrogen atom can proceed with good yields even without a catalyst. tubitak.gov.tr

Ester Functional Group Chemistry

The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, providing a handle for modifying the carboxyl end of the molecule.

Transesterification processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels the ethoxide leaving group.

Table 3: Common Catalysts and Conditions for Transesterification

Catalyst Type Examples Solvent Conditions
Acid Catalysts H₂SO₄, HCl, p-TsOH Excess of the new alcohol Reflux
Base Catalysts NaOR, KOR, DBU The new alcohol Room Temp. to Reflux

This table presents general conditions for transesterification of esters.

Saponification and ester hydrolysis

Saponification is the hydrolysis of the ester under basic conditions, which yields the carboxylate salt of the corresponding carboxylic acid and ethanol (B145695). This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. Acidification of the reaction mixture after saponification will protonate the carboxylate to give the free carboxylic acid, in this case, adipamic acid.

Ester hydrolysis can also be carried out under acidic conditions. This is a reversible process that is the reverse of Fischer esterification. An excess of water is typically used to drive the equilibrium towards the hydrolysis products: adipamic acid and ethanol.

Carbonyl (Keto) Group Reactivity

The term "oxo" in the systematic name "this compound" refers to the carbonyl group of the primary amide at the 6-position. Therefore, the reactivity of this carbonyl group is intrinsically linked to the chemistry of the amide functional group as discussed in section 3.1.

The carbonyl carbon of the amide is electrophilic and is the site of attack for nucleophiles in reactions such as hydrolysis, N-alkylation, and N-acylation. The resonance delocalization of the nitrogen lone pair into the carbonyl group makes the amide carbonyl less reactive than the carbonyl of a ketone or an aldehyde. This reduced reactivity is a key feature of amides and influences the conditions required for their chemical transformations. For instance, the reduction of an amide carbonyl to a methylene (B1212753) group (CH₂) typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction to hydroxyl functionalities

The carbonyl groups of the ester and the primary amide in this compound can be reduced to hydroxyl functionalities using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reagent capable of reducing a wide array of carboxylic acid derivatives, including both esters and amides. masterorganicchemistry.combyjus.comharvard.edu

When this compound is treated with a sufficient excess of LiAlH₄ in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether, both the ester and the amide functionalities are reduced. harvard.eduic.ac.uk The ester group is reduced to a primary alcohol, while the primary amide is reduced to a primary amine. However, the question specifically asks for reduction to hydroxyl functionalities. While the primary product of amide reduction is an amine, the complete reduction of both carbonyls would yield 6-aminohexan-1-ol. If the goal is to produce diols, a multi-step process involving the reduction of the corresponding dicarboxylic ester would be more conventional for producing 1,6-hexanediol. sarchemlabs.com

The general mechanism for the reduction of the ester involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic ester carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to yield an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form a primary alcohol upon aqueous workup. masterorganicchemistry.com Similarly, the amide carbonyl is attacked by hydride, ultimately leading to the corresponding amine after workup. byjus.com

Selective reduction of the ester in the presence of the amide is challenging with a powerful reagent like LiAlH₄. However, milder or more sterically hindered reagents, or the use of protecting groups, could potentially achieve selective reduction, though such specific findings for this compound are not extensively documented.

Table 1: Reduction Products of this compound and Related Esters

Starting MaterialReagentProduct(s)Reference
Generic Ester (RCOOR')Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (RCH₂OH) masterorganicchemistry.combyjus.com
Generic Amide (RCONH₂)Lithium Aluminum Hydride (LiAlH₄)Primary Amine (RCH₂NH₂) masterorganicchemistry.combyjus.com
This compoundLithium Aluminum Hydride (LiAlH₄) (Excess)6-aminohexan-1-ol byjus.comsarchemlabs.com
tert-Butyl 6-oxohexanoate (B1234620)Sodium Borohydride (NaBH₄)(S)-tert-butyl 6-hydroxyhexanoate

Nucleophilic additions

The carbonyl carbons of both the ester and amide groups in this compound are electrophilic and susceptible to attack by nucleophiles, primarily through a nucleophilic acyl substitution mechanism. libretexts.org This mechanism involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (ethoxide from the ester or the amino group from the amide). libretexts.org

Generally, esters are more reactive towards nucleophiles than amides. The ethoxide (⁻OEt) is a better leaving group than the amide anion (⁻NH₂), making the ester functionality the more probable site for nucleophilic attack under most conditions.

A common example of this reaction is hydrolysis, which can be catalyzed by either acid or base. lardbucket.orglibretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Heating the compound with water in the presence of a strong acid catalyst (e.g., H₂SO₄) leads to an equilibrium between the starting material and the products: 6-amino-6-oxohexanoic acid and ethanol. lardbucket.orgsavemyexams.com The reaction is reversible.

Base-catalyzed hydrolysis (Saponification): This reaction, using a base like sodium hydroxide (NaOH), is irreversible and goes to completion. libretexts.orglibretexts.org The nucleophilic hydroxide ion attacks the ester carbonyl, leading to the formation of ethanol and the sodium salt of 6-amino-6-oxohexanoic acid. savemyexams.com Subsequent acidification is required to obtain the free carboxylic acid.

Another significant nucleophilic acyl substitution is aminolysis, where an amine acts as the nucleophile. Reaction with ammonia could convert the ester group into a second amide group, yielding adipamide. Similarly, reaction with primary or secondary amines would produce the corresponding N-substituted or N,N-disubstituted amides.

Table 2: Nucleophilic Acyl Substitution Reactions of Esters

Reaction TypeConditionsGeneral ProductsReference
Acidic HydrolysisH₃O⁺, HeatCarboxylic Acid + Alcohol lardbucket.orglibretexts.org
Basic Hydrolysis (Saponification)1. NaOH, Heat; 2. H₃O⁺Carboxylate Salt + Alcohol libretexts.orgsavemyexams.com
AminolysisAmine (e.g., RNH₂), HeatAmide + Alcohol uomustansiriyah.edu.iq

Chain Elongation and Functionalization Reactions

Functionalization of this compound can be achieved through reactions targeting the amide nitrogen, the α-carbons, or the alkyl chain. While specific research on this molecule is limited, general principles of amide and ester chemistry can be applied.

The primary amide contains two acidic N-H protons, which can be deprotonated by a strong base to form an amide anion. This nucleophilic anion can then react with electrophiles, such as alkyl halides, in an N-alkylation reaction to form N-substituted derivatives.

Chain elongation could potentially be achieved by leveraging the chemistry of the α-carbon to either the ester or amide carbonyl. Formation of an enolate at the C-2 position (alpha to the ester) using a suitable base like lithium diisopropylamide (LDA) would generate a nucleophile that could react with various electrophiles. However, the acidity of the N-H protons on the primary amide is higher than that of the α-protons of the ester, meaning deprotonation at the nitrogen is more likely to occur first. Therefore, protection of the amide group, for instance as an N-Boc derivative, might be necessary to facilitate C-C bond formation at the α-position of the ester. smolecule.com

Cyclization Reactions Involving the Amino-Oxohexanoate Moiety

The linear C6 structure of this compound makes it a potential precursor for intramolecular cyclization to form ε-caprolactam, a seven-membered ring that is the monomer for Nylon-6. rsc.org The direct cyclization would involve an intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl carbon, with the elimination of ethanol.

This type of reaction is typically performed at high temperatures and may require a catalyst. researchgate.net However, research into the production of caprolactam suggests that the presence of alcohols like ethanol in the reaction mixture can be detrimental, leading to the formation of N-substituted caprolactam byproducts. google.com A patent for preparing ε-caprolactam from 6-aminocaproic acid specifies that any alcohol should be separated from the aqueous mixture before cyclization to prevent these side reactions. google.com This indicates that direct, high-yield cyclization of this compound may be challenging. A more viable pathway could involve the initial hydrolysis of the ester to 6-amino-6-oxohexanoic acid, followed by its dehydration and cyclization to ε-caprolactam.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like ethyl 6-amino-6-oxohexanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The ethyl ester group would be characterized by a triplet from the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (-O-CH₂-), typically found in the upfield region of the spectrum. The methylene groups of the hexanoate (B1226103) backbone would present as a series of multiplets in the aliphatic region. The protons of the primary amide group (-NH₂) would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbonyl carbons of the ester and amide functional groups are expected to resonate in the downfield region, typically around 170-180 ppm. The carbons of the ethyl group and the aliphatic chain would appear at progressively higher fields.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Ethyl CH₃~1.2Triplet
Ethyl CH₂~4.1Quartet
Aliphatic CH₂ (backbone)~1.3 - 2.4Multiplets
Amide NH₂VariableBroad Singlet
Carbon Type Expected Chemical Shift (ppm)
Ester C=O~173
Amide C=O~175
Ethyl CH₂~60
Aliphatic CH₂ (backbone)~24 - 35
Ethyl CH₃~14

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₅NO₃), the calculated molecular weight is approximately 173.21 g/mol . nih.gov

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed at m/z 173. The fragmentation of the molecule under electron ionization (EI) would likely involve the cleavage of the ester and amide functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 45) or the entire ester group. libretexts.org Amides can undergo α-cleavage and McLafferty rearrangement. libretexts.org The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound with major peaks at m/z values of 59, 44, and 55. nih.gov These fragments likely correspond to the cleavage of the amide and ester moieties and subsequent rearrangements.

m/z Value Possible Fragment Identity
173Molecular Ion [M]⁺
128[M - OCH₂CH₃]⁺
59[C₂H₅NO]⁺ or [C₃H₇O]⁺
55[C₃H₃O]⁺ or [C₄H₇]⁺
44[CONH₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would be the strong carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs in the region of 1750-1735 cm⁻¹, while the amide carbonyl (Amide I band) is found at a slightly lower wavenumber, around 1695-1650 cm⁻¹. pressbooks.pub The presence of N-H bonds in the primary amide group would give rise to stretching vibrations in the range of 3500-3200 cm⁻¹, often appearing as two distinct peaks for the symmetric and asymmetric stretches. The N-H bending vibration (Amide II band) is expected around 1640-1550 cm⁻¹. Furthermore, the C-O stretching of the ester group would be visible in the 1300-1000 cm⁻¹ region, and the C-H stretching of the aliphatic and ethyl groups would appear just below 3000 cm⁻¹. vscht.cz

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amide (N-H)Stretch3500 - 3200
Alkane (C-H)Stretch2980 - 2850
Ester (C=O)Stretch1750 - 1735
Amide (C=O)Stretch (Amide I)1695 - 1650
Amide (N-H)Bend (Amide II)1640 - 1550
Ester (C-O)Stretch1300 - 1000

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the structure of its close analog, mthis compound, has been reported and provides valuable insights. nih.govresearchgate.net

The study of mthis compound reveals that the molecule adopts a nearly planar conformation in the solid state. nih.govresearchgate.net The crystal packing is significantly influenced by hydrogen bonding. The amide group acts as a hydrogen bond donor, with the N-H protons forming strong hydrogen bonds with the carbonyl oxygen of the amide group of neighboring molecules. This interaction leads to the formation of dimers, which are then further linked into chains. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar hydrogen bonding network, playing a crucial role in its solid-state architecture and influencing its physical properties such as melting point and solubility.

Advanced Chromatographic Methods for Purity and Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for analyzing it within complex mixtures. metbio.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. Detection could be achieved using a UV detector, as the amide and ester carbonyl groups exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be sufficiently volatile for GC analysis, potentially after derivatization to increase its thermal stability and improve chromatographic performance. A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase. The instrument would be equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum. metbio.netjmchemsci.com Such methods are crucial for quality control, ensuring the compound meets the required purity specifications for its intended application.

Computational and Theoretical Investigations of Ethyl 6 Amino 6 Oxohexanoate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For Ethyl 6-amino-6-oxohexanoate, DFT calculations would be crucial in understanding its fundamental chemical nature.

Conformational analysis and dynamics

The flexibility of the hexanoate (B1226103) chain in this compound allows for numerous conformations. DFT calculations can predict the relative energies of these conformers, identifying the most stable, low-energy structures. The presence of both an ester and an amide group introduces opportunities for intramolecular hydrogen bonding, which would significantly influence the preferred conformations. It is anticipated that the molecule would adopt a folded conformation to facilitate hydrogen bonding between the amide proton and the ester carbonyl oxygen.

Reaction pathway elucidation and transition state analysis

DFT is instrumental in mapping out potential reaction pathways. For instance, the hydrolysis of the ester or amide group can be modeled to determine the activation energies and identify the transition state structures. Such studies are vital for understanding the compound's stability and reactivity under various conditions. For example, in studies of similar compounds, DFT has been used to optimize the geometries of substrates and reaction intermediates to understand enzymatic conversions. almacgroup.com

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a solvent over time, which is critical for understanding their properties in a biological or chemical system. almacgroup.com For this compound, MD simulations in an aqueous environment would reveal how the molecule interacts with water molecules. These simulations can predict solvation energies and the dynamics of the flexible carbon chain. Discrepancies between crystallographic data and computational modeling can often be resolved by considering dynamic effects observed in MD simulations, such as the puckering of rings in solution versus static X-ray structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

These descriptors can be categorized as:

Electronic: such as atomic charges and dipole moments.

Steric: related to the size and shape of the molecule.

Hydrophobic: quantifying the molecule's affinity for non-polar environments.

By correlating these descriptors with experimentally determined activities for a series of related compounds, a predictive QSAR model could be built. Such models are widely used in drug discovery and environmental fate prediction. researchgate.netresearchgate.net For instance, QSAR models have been successfully used to predict the biodegradation and ecotoxicity of related ester compounds.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using DFT. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. The PubChem database lists computed NMR data for similar compounds. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to IR spectral bands can also be computed. This allows for the assignment of specific bands to the vibrations of functional groups, such as the C=O stretching of the ester and amide groups.

Mass Spectrometry: While not a direct prediction of the spectrum, computational analysis can help in understanding fragmentation patterns observed in mass spectrometry.

The PubChem entry for this compound includes links to experimental and computed spectral information, such as ¹³C NMR, GC-MS, and IR spectra. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The dual reactivity of ethyl 6-amino-6-oxohexanoate makes it a valuable precursor in the synthesis of a variety of complex organic structures. Its ester and amide functionalities can be selectively manipulated to introduce diverse chemical entities, paving the way for the creation of novel compounds with potential applications in medicine and materials.

Precursor in medicinal chemistry scaffolds

In medicinal chemistry, the search for novel molecular scaffolds is paramount for the development of new therapeutic agents. This compound and its derivatives serve as intermediates in the synthesis of more complex molecules with potential biological activities. For instance, derivatives of ethyl 6-oxohexanoate (B1234620) are utilized in the design and synthesis of anti-cancer agents and multi-acting inhibitors targeting enzymes like HDAC, FLT3, and JAK2. chemicalbook.com The core structure of this compound provides a flexible backbone that can be elaborated to create libraries of compounds for screening against various biological targets. The presence of both a nucleophilic amine and an electrophilic ester allows for a wide range of chemical transformations, enabling the synthesis of diverse heterocyclic and acyclic structures.

Intermediate in heterocyclic compound synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound can be a key starting material for the synthesis of various heterocyclic systems. For example, the related compound, ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate, highlights how the core hexanoate (B1226103) structure can be incorporated into molecules containing heterocyclic amines, which are of interest in drug development. The amide and ester functionalities can participate in cyclization reactions to form lactams, piperidines, and other nitrogen-containing heterocycles, which are prevalent motifs in biologically active molecules.

Role in peptide and peptidomimetic synthesis

Peptides and their mimetics are crucial in biological processes and drug discovery. This compound and similar structures can be incorporated into peptide chains to introduce conformational constraints or to act as spacers. The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, often involves the use of non-natural amino acids and building blocks. mdpi.comresearchgate.net The flexible aliphatic chain of this compound can be used to create analogs of natural amino acids or to link different peptide fragments. For example, the synthesis of potent anti-inflammatory peptides has involved the creation of complex fragments like 4-amino-6-(2′-amino-4′-hydroxyphenyl)-3-hydroxy-2-methyl-6-oxohexanoic acid (AHMOA), demonstrating the utility of modified hexanoic acid derivatives in constructing intricate peptide-like molecules. acs.org Furthermore, the development of methods to synthesize β-homoamino acids, which are used in the preparation of pharmacologically active peptides, underscores the importance of versatile starting materials for creating peptide analogs with improved properties. google.com

Monomer in Polymer Chemistry

The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of functional polymers. Its ability to participate in polymerization reactions through both its amine and ester groups allows for the creation of polyamides and polyesters with tailored properties.

Functionalized polyamides and polyesters

This compound can be used to introduce specific functionalities into the backbone of polyamides and polyesters. brainscape.com For instance, the related monomer, ethyl 6-aminohexanoate (B3152083) hydrochloride, can be polymerized to form polyelectrolytes. cymitquimica.com The presence of the amide group in this compound allows for the formation of polyamide chains through condensation polymerization. Similarly, the ester group can be involved in transesterification reactions to create polyesters. The ability to incorporate this monomer into polymer chains opens up possibilities for creating materials with specific chemical and physical properties. For example, amino-functionalized polyesters are a significant class of materials with applications as antibacterial agents and gene delivery carriers. rsc.org

Tailored properties through derivative incorporation

The versatility of this compound extends to its derivatives, which can be incorporated into polymers to fine-tune their properties. For example, the Passerini multicomponent polymerization of 6-oxohexanoic acid with various isocyanides has been used to synthesize functional polycaprolactones with tunable amide-linked side groups. researchgate.netresearchgate.net This approach allows for the introduction of a wide range of chemical functionalities into the polymer structure, thereby tailoring properties such as thermal stability, solubility, and biocompatibility. researchgate.net Research has shown that incorporating different functional groups can lead to polymers with enhanced mechanical properties and thermal stability. This strategy of using functionalized monomers is crucial for developing advanced materials for a variety of applications, from biomedical devices to specialty coatings.

Development of Specialty Chemicals and Fine Chemicals

This compound is a bifunctional molecule that serves as a valuable intermediate and building block in the synthesis of a variety of specialty and fine chemicals. Its structure, featuring a terminal primary amide and an ethyl ester separated by a five-carbon aliphatic chain, allows for selective chemical transformations at either end. This versatility makes it a key component in the production of more complex molecules with specific, high-value applications, particularly in the pharmaceutical and polymer industries.

The compound's utility stems from its role as a derivative of adipic acid, a foundational C6 dicarboxylic acid. By modifying one of the carboxylic acid groups into an amide and the other into an ethyl ester, this compound is primed for further synthetic elaboration. It is often used in multi-step syntheses where the amide or ester group is either incorporated into a final structure or used to direct the formation of other functional groups.

Research into related C6 intermediates highlights the synthetic pathways where this compound is relevant. For instance, the synthesis of ethyl 6-chloro-6-oxohexanoate, an acyl chloride, is achieved by treating monoethyl adipate (B1204190) with reagents like bis(trichloromethyl) carbonate. google.com This acyl chloride can then be reacted with ammonia (B1221849) to yield this compound, demonstrating a common route to this fine chemical.

As a fine chemical, it is typically produced in limited quantities and sold at a high purity for specialized applications. Its significance lies in its ability to introduce a flexible six-carbon spacer with reactive handles into target molecules. This is particularly useful in the development of pharmaceutical intermediates and in creating monomers for specialty polymers. For example, the related compound 6-oxohexanoic acid is a precursor in the synthesis of 6-aminocaproic acid, the monomer for Nylon-6. this compound provides a similar C6 backbone, making it a candidate for developing novel polyamides and polyesters with tailored properties.

The table below details research findings and applications for key C6 intermediates, illustrating the synthetic context and potential applications for this compound.

Compound NamePrecursor(s)Key Transformation / ApplicationResearch Finding
This compound Monoethyl adipate, AmmoniaIntermediate for specialty amides and estersServes as a bifunctional building block in organic synthesis. smolecule.com
Ethyl 6-chloro-6-oxohexanoateMonoethyl adipate, Bis(trichloromethyl) carbonateSynthesis of Thioctic Acid; Precursor to amides/estersAn important organic intermediate for pharmaceuticals. google.com The synthesis process is noted for its simple operation and high yield. google.com
6-Oxohexanoic acid6-hydroxyhexanoic acidPrecursor to 6-aminocaproic acid (Nylon-6 monomer)Can be enzymatically converted to 6-aminocaproic acid with a yield of approximately 78%.
Ethyl 6-oxohexanoateNot specifiedReagent in the synthesis of pharmaceutical agentsUsed in the design and synthesis of anti-cancer agents. chemicalbook.com

Biological and Biomedical Research Applications of Ethyl 6 Amino 6 Oxohexanoate Derivatives

Investigation as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histone and non-histone proteins. researchopenworld.com Their over-expression in tumor cells is linked to cancer initiation and progression, making them a validated target for anticancer therapies. researchopenworld.comrsc.org Most HDAC inhibitors are designed based on a three-part pharmacophore model: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region (often an alkyl chain), and a "cap" group that interacts with the enzyme's surface. nih.gov Derivatives of ethyl 6-amino-6-oxohexanoate are frequently utilized to form the linker and ZBG portions of these inhibitors.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of HDAC inhibitors. Research has shown that modifications to the cap group and the length of the linker, which can be derived from the hexanoate (B1226103) backbone, significantly influence inhibitory activity. ucl.ac.uk

The length of the linker connecting the cap group to the zinc-binding hydroxamic acid is a critical determinant of potency. Studies on various inhibitor series, including coumarin-based and inverted-amide analogues, have demonstrated that a linker composed of five to seven methylene (B1212753) units is often optimal for potent HDAC inhibition. ucl.ac.ukmdpi.com For instance, in a series of coumarin-hydroxamate derivatives, a compound with a seven-methylene linker (10e) showed the most potent activity against HDAC1, being approximately 90 times more active than the approved drug Vorinostat (SAHA). mdpi.com

The cap group plays a crucial role in surface recognition at the rim of the HDAC active site, and its modification can enhance potency and confer isoform selectivity. nih.gov Studies have explored various cap groups, including amino acids and p-substituted anilines, attached to an aliphatic linker. researchgate.net For example, introducing bulky phenyl groups into the linker or using large cap groups has been shown to favor inhibition of HDAC6, which possesses a large hydrophobic channel unique to its structure. nih.govtandfonline.com Furthermore, research on dual-acting agents has attached estrogen receptor (ER) modulators like tamoxifen (B1202) and ethynyl-estradiol as cap groups, successfully retaining HDAC inhibitory activity while adding a second mode of action. nih.gov

The development of this compound derivatives as HDAC inhibitors has led to numerous compounds with significant in vitro anticancer activity. These compounds have been evaluated against a wide range of human cancer cell lines, demonstrating potent anti-proliferative effects. researchopenworld.com

For example, a series of novel hydroxamic acids incorporating a purine (B94841) scaffold exhibited potent antiproliferative activities against various tumor cells, including HCT116 (colon cancer) and K562 (leukemia) cell lines. nih.gov Similarly, coumarin-based hydroxamate derivatives, such as compounds 10e and 11d, displayed higher potency against A549 (lung cancer) and HeLa (cervical cancer) cell lines compared to the reference drug SAHA. mdpi.com Another study synthesized hydroxamic acid-based inhibitors with p-substituted aniline (B41778) cap groups, which showed good anticancer activity against the HeLa cell line. researchgate.net The anti-proliferative effects of these inhibitors are often linked to their ability to induce apoptosis, or programmed cell death, as evidenced by the activation of key proteins like caspase-3. researchopenworld.com

The human genome encodes 18 different HDAC isoforms, which are grouped into four classes. nih.gov While many early HDAC inhibitors are "pan-inhibitors," targeting multiple isoforms, they can be associated with clinical toxicities. nih.gov This has driven research towards developing isoform-specific inhibitors to potentially reduce side effects and improve therapeutic outcomes. nih.gov

The linker and cap group of HDAC inhibitors are key determinants of isoform selectivity. nih.govnih.gov Research has shown that attaching different estrogen receptor (ER) targeting moieties as cap groups can influence selectivity. While these conjugates generally inhibit HDAC1 and HDAC6 strongly, some, like the tamoxifen-derived conjugate 3 , show selectivity for HDAC6. nih.gov The rationale for targeting specific isoforms is growing; for example, HDAC6 is involved in protein degradation pathways, and its selective inhibition is a promising strategy in cancer therapy. tandfonline.comchemrxiv.org Studies on dual inhibitors have also shown isoform preferences. A bestatin-SAHA hybrid, P1, showed potent inhibition against HDAC1 and HDAC6, with IC50 values lower than the pan-inhibitor SAHA. mdpi.com

In vitro anticancer activity evaluation

Role in Metabolic Pathway Studies

This compound and its related parent compounds, 6-aminohexanoate (B3152083) and 6-oxohexanoate (B1234620), are valuable substrates and intermediates for studying various metabolic pathways, particularly those involving amino acid and fatty acid metabolism.

The six-carbon backbone of this compound is central to several enzymatic transformations, particularly in microbial systems. In the nylon-degrading bacterium Arthrobacter sp. KI72, 6-aminohexanoate is a key metabolite. researchgate.net It is converted to adipate (B1204190) semialdehyde (6-oxohexanoate) by the enzyme 6-aminohexanoate aminotransferase, which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. researchgate.net This 6-oxohexanoate is then further oxidized to adipate by adipate semialdehyde dehydrogenase, using NADP+ as a cofactor. researchgate.net

These enzymatic steps are not only part of a natural degradation pathway but also hold potential for biocatalysis. Researchers have harnessed these enzymes for the sustainable production of valuable chemicals. For example, 6-oxohexanoic acid can serve as a precursor in the biosynthesis of 6-aminocaproic acid, a monomer for nylon-6 production, via the action of a 4-aminobutyrate aminotransferase. Furthermore, enzymes like omega-amino group-oxidizing enzyme from Phialemonium species can catalyze the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid with very high efficiency. These biocatalytic conversions represent environmentally friendly alternatives to traditional chemical manufacturing processes. ucl.ac.uk

This compound and its related forms are used as substrates or probes to investigate the activity and specificity of various enzymes. Their structure allows them to interact with enzymes involved in amino acid and keto acid metabolism, facilitating the study of these complex biological processes.

For instance, 6-oxohexanoate has been used to develop screening assays for transaminases (Tams). ucl.ac.uk In these assays, the conversion of 6-oxohexanoate to 6-aminohexanoate by a transaminase, using an amine donor like S-methylbenzylamine or an amino acid like alanine, can be monitored to quantify enzyme activity. ucl.ac.uk This is crucial for discovering and engineering novel transaminases for industrial biocatalysis. The compound is also a substrate for enzymes like 6-oxohexanoate dehydrogenase, which is involved in the ω-oxidation pathway in microorganisms such as Pseudomonas species. Studying the interaction of these enzymes with 6-oxohexanoate helps to elucidate the mechanisms of fatty acid degradation and metabolic regulation in these organisms.

Enzymatic interconversions and biocatalysis

Prodrug Design and Delivery Systems

Derivatives of this compound have been investigated for their potential in prodrug design and as components of drug delivery systems. A key strategy in this area involves modifying the core structure to enhance the delivery of therapeutic agents to specific targets, such as cancer cells.

One area of application is in the development of antibody-drug conjugates (ADCs). In this context, a derivative, 6-oxohexanoic acid, serves as a non-cleavable linker in the synthesis of modified MMAF-C5-COOH, an auristatin derivative. This ADC has demonstrated effectiveness against various cancer cell lines, as detailed in the table below.

Another approach involves the synthesis of derivatives for targeted therapeutic applications. For instance, ethyl 6-[4-chlorophenylamino]-6-oxohexanoate has been synthesized and evaluated for its potential anticancer activities. The synthesis of such derivatives often involves the activation of adipic acid mono ethyl ester.

Furthermore, research into prodrugs for conditions like glioblastoma has explored derivatives such as ethyl 2-amino-6-diazo-5-oxohexanoate. researchgate.net This highlights the adaptability of the this compound scaffold in creating prodrugs designed to cross biological barriers and target specific diseases. While simple alkyl esters of some parent drugs were found to be chemically unstable, dual modification of both the amine and carboxylate functionalities can impart the necessary stability for biological testing. researchgate.net

Derivative/SystemApplicationTarget/Cell LineResearch Finding
6-Oxohexanoic acid linker in MMAF-C5-COOH ADCAntibody-Drug ConjugateAnaplastic large cell lymphoma (Karpas 299), Breast carcinoma (H3396), Renal cell carcinoma (786-O and Caki-1 cells)Demonstrates efficacy against several cancer cell lines.
Ethyl 6-[4-chlorophenylamino]-6-oxohexanoateAnticancer ResearchNot specifiedSynthesized for evaluation of anticancer properties.
Ethyl 2-amino-6-diazo-5-oxohexanoateProdrug for GlioblastomaCentral Nervous SystemInvestigated as a prodrug to enhance delivery across the blood-brain barrier. researchgate.net

Tools for Chemical Biology and Protein Studies

The structural features of this compound derivatives make them valuable tools in the field of chemical biology, particularly for studying proteins within their native cellular environment.

A significant application of this compound derivatives is in the development of sophisticated protein labeling systems. One such system, termed POST-IT (proximity-tagging system based on an integrated tripartite motif), utilizes a complex derivative, Ethyl 6-((2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl)amino)-6-oxohexanoate, as part of a small molecule-based proximity tagging system. nih.govelifesciences.org

This system allows for the identification of target proteins in living cells and organisms. nih.govelifesciences.org The this compound derivative is part of a larger molecule designed to interact with a specific protein anchor, enabling the labeling of nearby proteins. nih.govelifesciences.org This method is a powerful tool for mapping protein-protein interactions and understanding cellular networks. nih.govelifesciences.org The choice of linker length, which can be influenced by the hexanoate backbone, is crucial for the efficiency of such labeling systems. nih.govelifesciences.org

The general principle of site-specific protein labeling often involves the genetic encoding of a specific tag on a protein of interest. mit.edu This tag can then be recognized by a molecule, such as a derivative of this compound, that carries a reporter or a reactive group for further modification. mit.edu

The ability to introduce specific chemical moieties into proteins via derivatives of this compound opens up a range of applications in biophysical studies. These modifications can be used to probe protein structure, dynamics, and interactions.

For example, the POST-IT system, which employs an this compound derivative, can be coupled with techniques like stable isotope labeling with amino acids in cell culture (SILAC) for quantitative mass spectrometry analysis. nih.govelifesciences.org This allows for the identification and quantification of proteins that are in close proximity to a protein of interest, providing insights into the composition of protein complexes. nih.govelifesciences.org

The development of such chemical tools is part of a broader effort in chemical biology to create non-diffusive proximity tagging systems that are robust and universally applicable for target identification in live cells. nih.govelifesciences.org The versatility of the this compound scaffold in creating linkers with varying lengths and functionalities is a key aspect of its utility in these advanced biophysical techniques. nih.govelifesciences.org

DerivativeApplicationTechniqueResearch Focus
Ethyl 6-((2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl)amino)-6-oxohexanoateProximity Tagging (POST-IT system)Mass Spectrometry, SILACTarget protein identification in live cells. nih.govelifesciences.org

Mechanistic Investigations of Reactions Involving Ethyl 6 Amino 6 Oxohexanoate

Reaction Kinetics and Rate Constant Determination

The formation of esters and amides can be analyzed through kinetic studies to determine reaction orders, rate constants, and activation energies. While specific kinetic data for the direct synthesis of Ethyl 6-amino-6-oxohexanoate is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds.

A key related reaction is the synthesis of ethyl 6-aminohexanoate (B3152083) from caprolactam and ethanol (B145695) in near-critical water. arizona.eduresearchgate.netscribd.com Research has shown this reaction follows a second-order kinetic model. arizona.eduresearchgate.net The rate constants and activation energies have been determined under both acidic and basic conditions, providing a framework for understanding the reactivity of the hexanoate (B1226103) system.

Under acidic catalysis, the apparent activation energy for the formation of ethyl 6-aminohexanoate was found to be 85 kJ mol⁻¹, with the logarithm of the pre-exponential factor (lnA) being 13.75. arizona.edu In contrast, base-catalyzed conditions resulted in a higher apparent activation energy of 116 kJ mol⁻¹ and a lnA of 19.96. arizona.edu These findings suggest that while both acid and base can catalyze the reaction, the energy barrier and frequency of effective collisions differ significantly.

Table 1: Kinetic Parameters for the Synthesis of Ethyl 6-aminohexanoate

Catalytic Condition Apparent Activation Energy (kJ mol⁻¹) ln(A)
Acidic 85 13.75
Basic 116 19.96

Data sourced from a study on the synthesis of ethyl 6-aminohexanoate in near-critical water. arizona.edu

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The dual functionality of this compound, possessing both an ester and an amide group, allows for a variety of reaction mechanisms depending on the conditions employed.

Acid- and Base-Catalyzed Processes

The synthesis of related amino esters from lactams provides a well-studied model for the acid- and base-catalyzed mechanisms relevant to this compound.

In an acid-catalyzed mechanism , the reaction is initiated by the protonation of the carbonyl oxygen of the amide in the caprolactam ring. arizona.eduresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the opening of the lactam ring and the formation of the ethyl ester and the primary amine. arizona.eduresearchgate.net The self-dissociation of near-critical water can provide the necessary protons, and this effect can be enhanced by the addition of Lewis acids like SnCl₂, ZnCl₂, and FeCl₃. arizona.eduresearchgate.net

The base-catalyzed mechanism is proposed to involve the nucleophilic attack of an ethoxide ion, generated from ethanol by the base, on the amide carbonyl carbon. arizona.edu This is followed by the cleavage of the amide bond and ring opening. The resulting intermediate is then protonated by a proton source, such as water, to yield the final product.

Enzymatic Reaction Mechanisms

While specific enzymatic synthesis of this compound is not widely reported, the enzymatic transformations of its precursors and related compounds offer significant mechanistic insights. Enzymes such as lipases and transaminases are key players in the biocatalysis of such molecules.

Lipase-catalyzed reactions , such as those involving Candida antarctica lipase (B570770) B (CALB), are known to proceed via a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate. diva-portal.org In a potential synthesis, the lipase would first be acylated by a suitable acyl donor, followed by the nucleophilic attack of the amino group of a 6-aminohexanoate derivative to form the amide bond. The active site of a lipase, featuring a catalytic triad (B1167595) (e.g., Ser-His-Asp), facilitates this process by activating the carbonyl group and stabilizing the tetrahedral intermediates. diva-portal.org

Transaminases (TAs) , particularly ω-transaminases, are crucial in the metabolism of amino acids and could be engineered for the synthesis of amino esters. researchgate.netrug.nlmdpi.com For instance, a transaminase from Pseudomonas jessenii naturally converts 6-aminohexanoic acid to 6-oxohexanoic acid. researchgate.netrug.nlmdpi.com The mechanism involves the transfer of an amino group from an amino donor to a keto acid acceptor, mediated by the pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com An engineered ω-transaminase could potentially catalyze the reverse reaction, aminating a 6-oxohexanoate (B1234620) ester to produce this compound.

Fragmentation Pathways in Mass Spectrometry

The fragmentation of this compound in a mass spectrometer provides structural information. Based on general principles of electron ionization (EI) mass spectrometry for esters and amides, a plausible fragmentation pathway can be proposed. arizona.edunist.govwikipedia.orglibretexts.org

The molecular ion peak ([M]⁺•) would be observed at m/z 173. Upon ionization, characteristic fragmentations would include:

α-cleavage adjacent to the carbonyl groups. Cleavage of the C-C bond next to the ester carbonyl could lead to the loss of the ethoxy radical (•OCH₂CH₃) or the formation of an acylium ion.

McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with a γ-hydrogen. wikipedia.orglibretexts.org For the ester portion, this would involve the transfer of a hydrogen from the carbon at position 4 to the ester carbonyl oxygen, followed by the cleavage of the β-bond to release a neutral alkene and form a radical cation.

Amide fragmentation would likely involve the cleavage of the C-N bond, leading to the formation of an acylium ion at m/z 128 [M-NH₂]⁺. Another prominent fragmentation for primary amides is the formation of the [CONH₂]⁺ ion at m/z 44.

A GC-MS analysis of this compound on the PubChem database indicates top peaks at m/z 59, 44, and 41, suggesting that fragmentation around the amide group is a dominant pathway.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired product and minimizing the formation of byproducts.

In the synthesis of ethyl 6-aminohexanoate, various acidic and basic additives have been shown to influence the reaction yield significantly. arizona.eduresearchgate.netscribd.com Acidic additives such as SnCl₂, FeCl₃, and ZnCl₂ have been found to be more effective than H₂SO₄, with SnCl₂ providing the highest yield of 98% under optimized conditions in near-critical water. arizona.eduresearchgate.netresearchgate.net Basic catalysts like Na₂CO₃ and K₂CO₃ also promote the reaction, although to a lesser extent than the acidic additives under the studied conditions. arizona.eduresearchgate.net

Table 2: Effect of Different Additives on the Yield of Ethyl 6-aminohexanoate

Additive Yield (%)
Na₂CO₃ ~20
K₂CO₃ ~25
ZnCl₂ ~75
FeCl₃ ~85
H₂SO₄ ~60

Data is estimated from graphical representations in a study on the synthesis of ethyl 6-aminohexanoate at 573.15 K and 2.5 h. arizona.edu

Temperature is another critical parameter influencing both reaction rate and selectivity. In the synthesis from caprolactam and ethanol, increasing the temperature generally leads to higher yields up to an optimal point, beyond which side reactions may become more prominent. arizona.eduresearchgate.net Similarly, the reactant-to-water mole ratio and residence time are crucial for maximizing the yield and selectivity of the desired product. arizona.eduresearchgate.net For instance, the yield of ethyl 6-aminohexanoate was found to increase with the ethanol-to-water ratio up to a certain point, after which it decreased. arizona.eduresearchgate.net

Green Chemistry and Sustainable Synthesis Approaches for Amino Oxohexanoate Esters

Development of Environmentally Benign Synthetic Routes

The push towards greener chemical manufacturing has led to the exploration of several environmentally benign synthetic routes for compounds like ethyl 6-amino-6-oxohexanoate. Traditional chemical synthesis often involves harsh reaction conditions, toxic reagents, and the generation of significant waste. In contrast, modern approaches prioritize the use of less hazardous materials and processes.

A notable advancement is the move away from traditional acid catalysts, such as sulfuric acid, which are corrosive and challenging to dispose of. google.com One sustainable alternative involves the use of solid acid catalysts like dried Dowex H+ cation-exchange resin in combination with sodium iodide (NaI). This method facilitates esterification under milder conditions and simplifies catalyst recovery and reuse.

Furthermore, enzymatic and biocatalytic routes are gaining prominence. These methods operate under mild conditions, often in aqueous environments, and exhibit high selectivity, thereby reducing the formation of byproducts. nih.gov For instance, the enzymatic conversion of precursors like 6-aminohexanoic acid or the use of omega-amino compound-oxidizing enzymes represents a significant step towards greener production. These biological routes not only avoid harsh chemicals but also offer the potential for using renewable feedstocks.

The development of multi-component reactions (MCRs) also aligns with the principles of green chemistry by combining several synthetic steps into a single operation. mdpi.com This "one-pot" approach reduces solvent usage, reaction time, and energy consumption, leading to a more efficient and less wasteful process. mdpi.com

Solvent-Free and Alternative Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Many traditional organic reactions rely on solvents that are often toxic, flammable, and contribute to environmental pollution. Consequently, significant research has been dedicated to developing solvent-free reaction systems or employing more environmentally friendly alternatives.

Solvent-free reactions, as the name suggests, are conducted without a solvent, which can significantly reduce waste and simplify product purification. ncl-india.org These reactions are often facilitated by grinding, microwave irradiation, or by running the reaction in a melt phase of the reactants. For instance, a facile, atom-economic, and environmentally benign protocol has been developed for the synthesis of biologically important molecules under solvent-free conditions. ncl-india.org

When a solvent is necessary, the focus shifts to "green solvents." Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.comresearchgate.net Research has shown that certain multi-component reactions for synthesizing heterocyclic compounds proceed efficiently in water at room temperature. mdpi.comresearchgate.net Ethanol (B145695) is another example of a greener solvent, being less hazardous and derivable from renewable resources. whiterose.ac.uk The use of supercritical fluids, such as supercritical carbon dioxide, and ionic liquids are also being explored as alternatives to conventional organic solvents, offering unique properties that can enhance reaction rates and selectivity while being more environmentally benign. scispace.com

Reaction SystemKey AdvantagesExample Application
Solvent-Free Reduced waste, simplified purification, potential for lower energy use.Passerini reaction for the synthesis of 3-acyloxy 3-carbamoyl indol-2-ones. ncl-india.org
Water Non-toxic, non-flammable, abundant, and environmentally safe.Three-component synthesis of isoxazol-5(4H)-one derivatives. mdpi.comresearchgate.net
Ethanol Less hazardous than many organic solvents, can be derived from renewable resources.Ethoxide-mediated ring-closure reactions. whiterose.ac.uk

Catalytic and Biocatalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed more efficiently and with greater selectivity, thereby minimizing waste and energy consumption. Both chemical and biological catalysts are being employed to improve the synthesis of amino-oxohexanoate esters and related compounds.

In chemical catalysis, there is a move towards using more abundant and less toxic metals. For example, copper-catalyzed reactions are being developed as alternatives to those requiring precious metals like palladium. whiterose.ac.uk These catalysts can be used in low loadings and are often recoverable and reusable. whiterose.ac.uk The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), simplifies separation and recycling, further enhancing the sustainability of the process. whiterose.ac.uk

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, offers several advantages. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy demand and the need for specialized equipment. nih.gov They are also highly specific, leading to the formation of the desired product with high purity and minimizing the generation of byproducts. nih.gov For the synthesis of amino-oxohexanoate esters and their precursors, several enzyme classes are relevant:

Lipases: These enzymes are effective for esterification and transesterification reactions, often used in non-polar solvents to produce esters with high specificity.

Oxidoreductases (e.g., alcohol dehydrogenases, oxidases): These enzymes are used for the selective oxidation of alcohols to aldehydes or ketones, or the reverse reduction. frontiersin.orgnih.gov For example, ω-amino group-oxidizing enzymes from Phialemonium sp. can be used to produce 6-oxohexanoic acid from 6-aminohexanoic acid.

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid, a key step in the synthesis of amino acids and their derivatives. researchgate.net For instance, 4-aminobutyrate aminotransferase can be used in the conversion of 6-oxohexanoic acid to 6-aminocaproic acid. researchgate.net

The immobilization of enzymes on solid supports is a crucial strategy for their industrial application. frontiersin.orgnih.gov Immobilization enhances the stability of the enzyme and allows for its easy separation from the reaction mixture and reuse over multiple cycles, which is critical for economic viability. nih.gov

Catalytic StrategyCatalyst ExampleAdvantages
Homogeneous Catalysis Copper(II) 2-ethylhexanoateHigh activity, good for specific transformations. whiterose.ac.uk
Heterogeneous Catalysis Propylamine-functionalized celluloseEasy separation and reuse, improved stability. mdpi.com
Biocatalysis (Free Enzymes) 4-Aminobutyrate aminotransferaseHigh selectivity, mild reaction conditions. researchgate.net
Biocatalysis (Immobilized Enzymes) Immobilized alcohol dehydrogenaseEnhanced stability, reusability, suitable for continuous processes. frontiersin.org

Atom Economy and Waste Minimization in Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Synthetic strategies such as multi-component reactions (MCRs) are designed to maximize atom economy by combining multiple starting materials in a single step where the majority of the atoms are incorporated into the final product. mdpi.com This contrasts with traditional multi-step syntheses that often involve the use of protecting groups and generate stoichiometric amounts of waste in each step.

Waste minimization in the production of amino-oxohexanoate esters is also achieved through the use of catalytic processes. Catalysts, by definition, are not consumed in the reaction and can be used in small amounts to produce large quantities of product. This significantly reduces the amount of waste generated compared to stoichiometric reagents. The use of recyclable catalysts, both chemical and biological, further minimizes waste. whiterose.ac.uknih.gov

The choice of solvent and workup procedures also plays a significant role in waste generation. The use of green solvents like water and ethanol, or solvent-free conditions, eliminates the need for disposing of large volumes of hazardous organic solvents. mdpi.comncl-india.org Purification methods that avoid chromatography, where possible, also contribute to waste reduction by minimizing solvent use. mdpi.com

The integration of these principles—high atom economy reactions, catalytic methods, and green solvents—is essential for developing truly sustainable and environmentally responsible production processes for this compound and other chemical products.

Q & A

Q. What are the common synthetic routes for Ethyl 6-amino-6-oxohexanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization reactions of amino-substituted precursors. For example, methyl esters of related adipic acid derivatives are synthesized through redox processes in solvents like p-cymene, yielding crystalline products after slow evaporation . Key variables include solvent polarity, temperature, and catalyst choice. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents for analogous esters, but yields may vary due to competing hydrolysis or side reactions .

Q. How is the crystallographic structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals monoclinic packing (space group P2₁/c) with hydrogen bonding as the dominant interaction. In mthis compound, N–H⋯O bonds form R₂²(8) amide dimers and C(4) chains parallel to the crystallographic c-axis. The ester carbonyl group may participate in weak C–H⋯O interactions, though primary stabilization arises from amide hydrogen bonding .

Q. What analytical techniques are critical for characterizing purity and functional groups in this compound?

  • NMR spectroscopy : Confirms the presence of the amino (δ ~5–6 ppm) and ester carbonyl (δ ~170 ppm) groups.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H stretch) validate functional groups.
  • HPLC/MS : Monitors purity and detects byproducts like hydrolyzed acids or substituted amides .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The amino and keto groups create competing electronic environments. The electron-withdrawing keto group may deactivate the ester toward nucleophilic attack, while the amino group (if protonated) can act as a leaving group. Steric hindrance from the hexanoate chain limits reactivity at the β-carbon. Substitution reactions with amines or alcohols require careful pH control to balance nucleophile strength and side reactions .

Q. What challenges arise in resolving enantiomers or polymorphs of this compound, and how are they addressed?

Polymorph screening via solvent recrystallization or grinding may reveal multiple crystal forms. For enantiomeric resolution, chiral chromatography (e.g., using cellulose-based columns) or enzymatic kinetic resolution is employed. Stereoselective hydrogenation of analogous β-keto esters using Ru(II) or Rh(I) catalysts (e.g., BINAP ligands) achieves high enantiomeric excess (>90%) but requires optimization of solvent polarity and catalyst loading .

Q. How does the hydrogen-bonding network in this compound compare to its methyl ester analog, and what implications does this have for solubility?

Mthis compound forms stronger N–H⋯O dimers, reducing solubility in nonpolar solvents. Ethyl esters, with longer alkyl chains, exhibit increased hydrophobicity but weaker hydrogen bonding, leading to higher solubility in organic solvents like dichloromethane. Computational studies (e.g., topological polar surface area calculations) predict solubility trends .

Methodological Considerations

Parameter Methyl Ester Ethyl Ester (Predicted)
Crystal SystemMonoclinic (P2₁/c)Likely similar
Hydrogen Bond MotifsR₂²(8) dimers, C(4) chainsPossible weaker interactions
Melting PointNot reported~100–120°C (estimated)
Solubility in H₂OLowVery low

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.